![molecular formula C22H25N3O3 B2563792 methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate CAS No. 1396800-81-9](/img/structure/B2563792.png)
methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate
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Description
Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that is commonly known as DMABN. This compound is widely used in scientific research as it has several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate and related compounds have been explored primarily within the context of synthetic organic chemistry, particularly in the synthesis of heterocyclic systems. These compounds serve as reagents or intermediates in the preparation of various heterocyclic structures, which are foundational in the development of pharmaceuticals, agrochemicals, and materials science.
Heterocyclic System Preparation : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, demonstrating the utility of these methyl carbamoyl benzoates in constructing complex heterocyclic frameworks necessary for drug development and materials science (Selič, Grdadolnik, & Stanovnik, 1997).
Photocatalytic Degradation Studies : The photocatalytic degradation of dyes using related methyl benzoate compounds indicates their potential role in environmental remediation processes. These studies shed light on the degradation pathways of organic dyes in wastewater treatment, contributing to the development of more efficient and sustainable methods of environmental cleanup (Chen & Lu, 2007).
Pharmaceutical and Biological Research
While the direct applications of methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate in pharmaceuticals and biology are not explicitly detailed in available literature, related compounds have been investigated for their biological activities. These activities include antimicrobial properties and the potential for drug development, highlighting the broader relevance of methyl carbamoyl benzoates in medicinal chemistry.
- Antimicrobial Activity : Compounds structurally related to methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate have been synthesized and evaluated for their antimicrobial activities. Such studies contribute to the identification and development of new antimicrobial agents, addressing the growing challenge of antibiotic resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).
properties
IUPAC Name |
methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24(2)20(18-14-25(3)19-8-6-5-7-17(18)19)13-23-21(26)15-9-11-16(12-10-15)22(27)28-4/h5-12,14,20H,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZADKYIDBHWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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